molecular formula C8H12ClFN2O2 B3808087 N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate

N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate

Cat. No.: B3808087
M. Wt: 222.64 g/mol
InChI Key: YVLUITVIKWWPCF-UHFFFAOYSA-N
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Description

N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate is a chemical compound with the molecular formula C8H9FN2O·ClH·H2O It is a derivative of acetamide, featuring an amino group and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate typically involves the acylation of 4-amino-2-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then isolated and purified using techniques such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods
The synthesis of N-(4-amino-2-fluorophenyl)acetamide typically involves the acylation of 4-amino-2-fluoroaniline with acetic anhydride or acetyl chloride. This reaction is often facilitated by a base such as pyridine to neutralize hydrochloric acid produced during the process. The conditions usually involve refluxing the mixture to ensure complete conversion.

Chemical Properties
This compound possesses a molecular formula of C₈H₉FN₂O·HCl·H₂O, indicating it includes a hydrochloride salt and water of hydration. It is characterized by its solid physical form and a purity level of approximately 95% . The presence of fluorine enhances its lipophilicity, potentially improving its biological activity and membrane permeability.

Biological Applications

Antimicrobial Activity
Research has indicated that N-(4-amino-2-fluorophenyl)acetamide exhibits potential antimicrobial properties. Its structure allows it to interact with various biological targets, which may inhibit the growth of pathogens. Studies on similar compounds have shown efficacy against bacteria and fungi, suggesting that this compound could be further explored for similar applications .

Anticancer Properties
The compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer progression, making it a candidate for further development in oncology . The mechanism likely involves interference with cellular signaling pathways critical for tumor growth.

Pharmaceutical Applications

Drug Development
N-(4-amino-2-fluorophenyl)acetamide is being researched as a potential pharmaceutical agent due to its favorable pharmacological properties. Its ability to form hydrogen bonds and interact with biological molecules positions it as a candidate for drug formulation aimed at treating various conditions, including infections and cancer .

Reperfusion Injury Protection
This compound may also play a role in protecting tissues from reperfusion injury—a condition that occurs when blood supply returns to tissue after a period of ischemia. Certain derivatives have shown promise in preventing cellular damage during reperfusion, which is critical in clinical settings such as heart surgery and transplantation .

Industrial Applications

Material Science
In addition to its biological applications, N-(4-amino-2-fluorophenyl)acetamide can be utilized in the development of new materials. Its unique chemical structure allows for modifications that can lead to polymers or coatings with specific properties tailored for industrial use.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityDemonstrated effectiveness against various bacterial strains; requires further exploration for clinical use .
Anticancer PotentialShown to inhibit kinase activity; ongoing studies needed to establish mechanisms and efficacy in vivo .
Reperfusion InjuryCertain derivatives protect against myocardial injury; promising results in animal models .

Mechanism of Action

The mechanism of action of N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-chlorophenyl)acetamide hydrochloride hydrate
  • N-(4-amino-2-bromophenyl)acetamide hydrochloride hydrate
  • N-(4-amino-2-methylphenyl)acetamide hydrochloride hydrate

Uniqueness

N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Biological Activity

N-(4-amino-2-fluorophenyl)acetamide hydrochloride hydrate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H9FN2O·ClH·H2O
  • Molecular Weight : 196.63 g/mol
  • Functional Groups : The compound features an amino group (-NH2) and a fluorine atom attached to a phenyl ring, which are critical for its biological interactions.

The presence of the amino group allows for hydrogen bonding with biological molecules, while the fluorine atom enhances lipophilicity, facilitating membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes, including those involved in metabolic pathways related to cancer and microbial infections.
  • Receptor Modulation : It can interact with receptors to modulate cellular responses, potentially leading to therapeutic effects in conditions like cancer and infections.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Efficacy Against Bacteria : The compound demonstrated potent inhibition against Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. Its derivatives have been evaluated for their antiproliferative effects on several cancer cell lines:

  • Cell Line Studies : In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells, indicating strong antiproliferative activity .
CompoundCell LineIC50 (µM)
FNAHepG21.30
SAHAHepG217.25

This table illustrates the comparative potency of N-(4-amino-2-fluorophenyl)acetamide derivatives against HepG2 cells compared to a well-known HDAC inhibitor, SAHA.

Mechanism of Anticancer Activity

The anticancer effects are believed to arise from the compound's ability to induce apoptosis and disrupt the cell cycle:

  • Apoptosis Induction : Flow cytometry analysis showed that treatment with N-(4-amino-2-fluorophenyl)acetamide led to increased apoptosis rates in HepG2 cells.
  • Cell Cycle Arrest : The compound was found to cause G2/M phase arrest in cancer cells, contributing to its antiproliferative effects .

Case Studies

  • Anticancer Research : A study highlighted the synthesis of new derivatives based on N-(4-amino-2-fluorophenyl)acetamide, which were tested for their anticancer activity against multiple tumor cell lines. The results indicated that modifications at specific positions on the phenyl ring could enhance potency significantly .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings suggested that certain derivatives could serve as promising candidates for developing new antibacterial agents due to their effectiveness against resistant strains .

Properties

IUPAC Name

N-(4-amino-2-fluorophenyl)acetamide;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH.H2O/c1-5(12)11-8-3-2-6(10)4-7(8)9;;/h2-4H,10H2,1H3,(H,11,12);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLUITVIKWWPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)F.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57165-12-5
Record name N-(4-Amino-2-fluorophenyl)acetamide hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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